1-(4-Bromo-3-nitrophenyl)butan-1-one
Description
1-(4-Bromo-3-nitrophenyl)butan-1-one is a substituted aromatic ketone with the molecular formula C₁₀H₉BrNO₃ (inferred from structural analogs). Its structure consists of a butanone chain attached to a phenyl ring substituted with bromo (-Br) and nitro (-NO₂) groups at the 4- and 3-positions, respectively.
The butanone derivative likely has a higher molecular weight (~272 g/mol) and marginally lower density due to the extended alkyl chain.
Properties
IUPAC Name |
1-(4-bromo-3-nitrophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-3-10(13)7-4-5-8(11)9(6-7)12(14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIUVZZHUCKSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Followed by Halogenation-Nitration
The most widely reported method involves a sequential Friedel-Crafts acylation, bromination, and nitration sequence.
Step 1: Friedel-Crafts Acylation of Bromobenzene
Bromobenzene undergoes acylation with butyryl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Optimal conditions include:
-
Molar ratio : 1:1.2 (bromobenzene:butyryl chloride)
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Temperature : 0–5°C (to minimize polyacylation)
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Solvent : Dichloromethane (DCM) or nitrobenzene
Yield: 68–72% for intermediate 4-bromophenyl butan-1-one.
Step 2: Nitration of 4-Bromophenyl Butan-1-one
Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures:
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Nitrating agent : 90% HNO₃ (1.1 equivalents)
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Temperature gradient : 0°C (initial) → 25°C (gradual warming over 2 h)
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Regioselectivity : The nitro group predominantly incorporates at the meta position relative to the ketone due to electronic deactivation by the bromine substituent.
Yield: 58–63% after recrystallization from ethanol/water.
Direct Bromination of 3-Nitrophenyl Butan-1-one
Alternative approaches start with pre-nitrated precursors:
Step 1: Synthesis of 3-Nitrophenyl Butan-1-one
Phenylbutanone is nitrated using fuming nitric acid (100% HNO₃) in acetic anhydride, achieving 85–90% para-selectivity. Subsequent isomer separation via column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the 3-nitro derivative.
Step 2: Electrophilic Bromination
Bromination employs bromine (Br₂) in glacial acetic acid with iron filings as a catalyst:
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Conditions : 40–45°C for 4–6 h
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Quenching : Sodium thiosulfate to neutralize excess Br₂
Yield: 70–75% after vacuum distillation.
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics for Primary Synthesis Routes
| Method | Overall Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Friedel-Crafts Sequence | 38–45 | ≥98.5 | 12–14 |
| Direct Bromination | 49–53 | ≥97.8 | 8–10 |
Key Observations :
-
The Direct Bromination route offers higher yields but requires rigorous isomer separation.
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Friedel-Crafts methods suffer from competitive side reactions (e.g., ring bromination) unless stoichiometry is tightly controlled.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements utilize microreactor systems to enhance safety and reproducibility:
Waste Management Protocols
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Bromine recovery : Scrubbers with NaOH solution convert HBr to NaBr (recyclable).
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Nitric acid neutralization : Calcium carbonate slurry generates calcium nitrate fertilizer byproducts.
Analytical Characterization
Spectroscopic Validation
NMR (400 MHz, CDCl₃) :
Chromatographic Purity Assessment
HPLC Conditions :
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Column : C18, 250 × 4.6 mm, 5 µm
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Mobile phase : 60:40 acetonitrile/water (0.1% TFA)
Challenges and Mitigation Strategies
Nitro Group Reduction During Workup
Issue : Prematalytic hydrogenation of the nitro group occurs if Pd/C residues are present.
Solution : Replace metal catalysts with silica-supported acids during filtration.
Halogen Exchange Reactions
Issue : Br⁻ displacement by nucleophiles (e.g., Cl⁻ in solvents).
Mitigation : Use halogen-free solvents (e.g., DMF) and anhydrous conditions.
Emerging Methodologies
Photochemical Nitration
Pilot studies demonstrate UV-light-assisted nitration using tert-butyl nitrite (t-BuONO):
Biocatalytic Approaches
Engineered Pseudomonas putida strains catalyze regioselective bromination:
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Substrate : 3-nitrophenyl butan-1-one
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Conversion : 92% (lab-scale bioreactors).
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-nitrophenyl)butan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The butanone group can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 1-(4-Amino-3-nitrophenyl)butan-1-one.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Sigma-1 Receptor Ligands
One significant application of 1-(4-Bromo-3-nitrophenyl)butan-1-one is its role as a ligand for the sigma-1 receptor. This receptor is implicated in various pathophysiological conditions, including cancer and neurological disorders. Research indicates that compounds targeting this receptor can exhibit cytotoxic effects against several cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Prostate Cancer
- Colorectal Cancer
A study highlighted that specific sigma-1 receptor ligands could inhibit tumor cell proliferation and induce apoptosis through mechanisms involving caspases activation . The compound's ability to modulate sigma receptors makes it a candidate for developing new therapeutic agents for cancer treatment.
Anticancer Activity
The cytotoxic potential of this compound was evaluated against various cancer cell lines. In vitro assays demonstrated that the compound exhibited significant inhibitory effects on cell viability, suggesting its utility as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and modulation of reactive oxygen species (ROS) levels within the cells .
Structure–Activity Relationship Studies
Research efforts have focused on understanding the structure–activity relationship (SAR) of derivatives of this compound. By modifying substituents on the phenyl ring or altering the alkyl chain length, researchers aim to enhance the potency and selectivity of these compounds as sigma receptor ligands. Such studies are crucial for optimizing therapeutic efficacy while minimizing side effects .
Case Study 1: Sigma Receptor Modulation
A study investigated the effects of various derivatives of this compound on sigma receptor binding affinities and their subsequent impact on tumor cell lines. Results indicated that modifications to the nitro group significantly influenced binding affinity and cytotoxicity, leading to enhanced efficacy against resistant cancer phenotypes .
Case Study 2: Apoptosis Induction in Cancer Cells
In another research project, scientists treated breast cancer cells with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, affirming the compound's potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
Compounds with alkyl groups on the phenyl ring (e.g., methyl, n-propyl, n-butyl) exhibit distinct synthetic yields and electronic properties:
- Yield Trends : Longer alkyl chains (e.g., n-butyl) reduce yields, likely due to steric hindrance during synthesis.
- Electronic Effects: Methyl groups slightly deactivate the ring, while longer alkyl chains may enhance solubility in non-polar solvents.
Halogen and Functional Group Variations
- 1-(4-Bromo-3-nitrophenyl)propan-1-one : The shorter propanone chain reduces molecular weight (258.07 g/mol) but increases density (1.559 g/cm³) compared to the butanone analog.
- 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one : Dual halogenation (Br, Cl) enhances electrophilic reactivity but reduces solubility. The nitro group in the target compound provides stronger electron withdrawal, directing reactivity to specific ring positions.
Aromatic System Variations
Heteroaromatic Derivatives
- Reactivity : Furan and thiophene rings participate in electrophilic substitutions more readily than nitro-substituted phenyl systems.
Hydroxyl-Substituted Derivatives
1-(2,4,6-Trihydroxyphenyl)butan-1-one :
- Hydroxyl groups increase solubility in polar solvents (e.g., water, ethanol).
- Strong electron-donating effects contrast with the nitro group’s electron withdrawal in the target compound.
Data Tables
Table 1: Substituent Effects on Yield and Reactivity
Table 2: Aromatic System Comparisons
| Aromatic System | Example Compound | Key Property |
|---|---|---|
| Phenyl (NO₂, Br) | Target compound | Strong electron withdrawal |
| Furan (Br) | Electron-rich, moderate yields | |
| Thiophene (Br) | Sulfur-enhanced conjugation |
Biological Activity
1-(4-Bromo-3-nitrophenyl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the chemical formula . Its structure features a butanone backbone substituted with a 4-bromo-3-nitrophenyl group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound's nitro group is believed to play a critical role in its cytotoxic effects against cancer cell lines. For example, derivatives with similar structures have demonstrated nanomolar affinities for sigma receptors, which are implicated in cancer cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Cytotoxicity against cancer cells | , |
| Sigma Receptor Binding | Modulation of ion channels |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Sigma Receptor Interaction : The compound may act as a ligand for sigma receptors, which are known to regulate various cellular processes including ion channel activity and apoptosis pathways. This interaction can lead to modulation of cellular signaling pathways that promote or inhibit tumor growth .
- Reactive Intermediate Formation : The reduction of the nitro group can generate reactive intermediates that interact with cellular macromolecules, leading to oxidative stress and subsequent cell death in cancer cells .
Case Studies
Several case studies have highlighted the biological significance of compounds related to this compound:
- Study on Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against HL60 leukemia cells, inducing apoptosis through sigma receptor-mediated pathways .
- Antimicrobial Efficacy : Another investigation found that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing the compound's potential as an antimicrobial agent.
Q & A
Q. How can the molecular structure of 1-(4-Bromo-3-nitrophenyl)butan-1-one be experimentally confirmed?
Answer: The molecular structure can be confirmed using a combination of spectroscopic and crystallographic techniques:
- Single-crystal X-ray diffraction (SCXRD): Utilize programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . SCXRD provides precise bond lengths and angles, critical for validating the nitro and bromo substituents' positions (e.g., similar structures in and ).
- Nuclear Magnetic Resonance (NMR): Analyze , , and 2D NMR (COSY, HSQC) to confirm the butanone backbone and substituent effects. The electron-withdrawing nitro group deshields adjacent protons, while the bromo atom influences coupling patterns.
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretching (~1700 cm) and nitro (NO) symmetric/asymmetric vibrations (~1520 and 1350 cm).
Q. What synthetic methodologies are optimal for preparing this compound?
Answer: Key synthetic strategies include:
- Friedel-Crafts Acylation: React 4-bromo-3-nitrobenzene with butyryl chloride in the presence of Lewis acids (e.g., AlCl) under anhydrous conditions. Monitor regioselectivity, as the nitro group directs electrophilic substitution to the para position relative to bromine.
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling with a bromoarene precursor and a boronic acid derivative of butanone. Optimize catalysts (e.g., Pd(PPh)) and bases (KCO) in polar solvents (e.g., DMF) .
- Nitration Post-Functionalization: Introduce the nitro group via mixed acid (HNO/HSO) to a bromophenylbutanone precursor. Control temperature (<50°C) to avoid over-nitration.
Q. How can solubility challenges of this compound in common solvents be addressed for reactivity studies?
Answer:
- Solvent Selection: Use polar aprotic solvents (DMSO, DMF) for dissolution, leveraging the compound’s moderate LogP (~2.5, inferred from ). For low-polarity reactions, employ co-solvents (e.g., THF:water mixtures).
- Derivatization: Convert the ketone to a hydrazone or oxime to enhance solubility. Monitor reversibility under reaction conditions.
- Salt Formation: React with amines or acids to form ionic derivatives, improving aqueous compatibility for biological assays.
Advanced Research Questions
Q. How do the bromo and nitro substituents influence the electronic structure and reactivity of this compound?
Answer:
- Computational Analysis: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals. The nitro group’s strong electron-withdrawing effect reduces electron density at the para position, while bromine’s inductive effect further polarizes the ring .
- Hammett Studies: Correlate substituent constants ( for nitro, for bromo) to predict reaction rates in nucleophilic aromatic substitution.
- Experimental Validation: Compare reactivity with analogues (e.g., 4-bromophenylbutanone) in electrophilic attacks (e.g., nitration or sulfonation).
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
Answer:
- Advanced NMR Techniques: Use - HMBC to probe nitro group interactions or -DEPT for quaternary carbon assignments.
- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method) to identify anomalies .
- Dynamic Effects: Investigate restricted rotation of the nitro group using variable-temperature NMR, which may explain splitting patterns.
Q. What strategies are effective for growing high-quality single crystals of this compound for X-ray studies?
Answer:
- Solvent Optimization: Screen solvent mixtures (e.g., ethanol:water, acetone:hexane) via slow evaporation. Polar solvents enhance crystal lattice stability.
- Temperature Gradients: Use gradient cooling (e.g., 4°C to -20°C) to control nucleation.
- Co-Crystallization Agents: Introduce hydrogen-bond donors (e.g., 4-dimethylaminopyridine) to stabilize crystal packing.
- Software Tools: Refine data with WinGX for absorption corrections and SHELXL for anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
